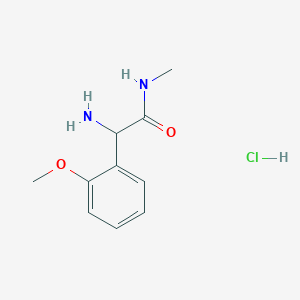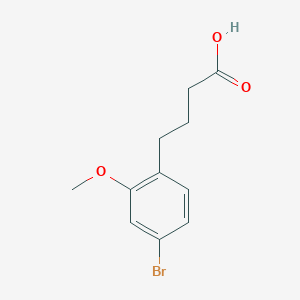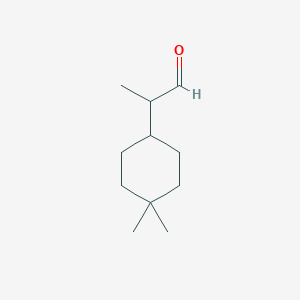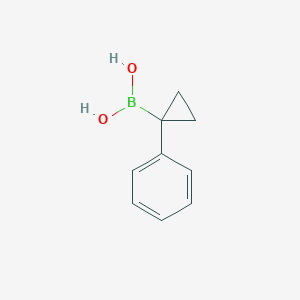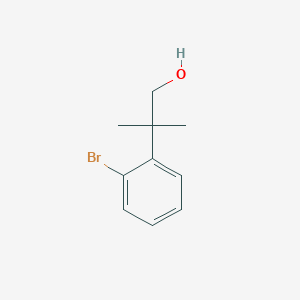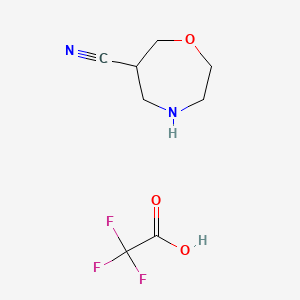
1,4-Oxazepane-6-carbonitrile; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxazepane-6-carbonitrile; trifluoroacetic acid is a chemical compound that belongs to the class of heterocyclic organic compounds It features a six-membered ring containing oxygen and nitrogen atoms, with a cyano group (-CN) attached to the sixth carbon and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Oxazepane-6-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate amino alcohols with cyanogen bromide in the presence of a suitable base. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,4-oxazepane-6-carbonitrile may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1,4-Oxazepane-6-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.
Major Products Formed: The major products formed from these reactions include various derivatives of 1,4-oxazepane-6-carbonitrile, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
1,4-Oxazepane-6-carbonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,4-oxazepane-6-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in the biological system.
Comparison with Similar Compounds
1,4-Oxazepane-5-carboxylic acids
Indole derivatives
Other heterocyclic compounds with similar ring structures
Properties
Molecular Formula |
C8H11F3N2O3 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
1,4-oxazepane-6-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2O.C2HF3O2/c7-3-6-4-8-1-2-9-5-6;3-2(4,5)1(6)7/h6,8H,1-2,4-5H2;(H,6,7) |
InChI Key |
ORIHPYHYLBEUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



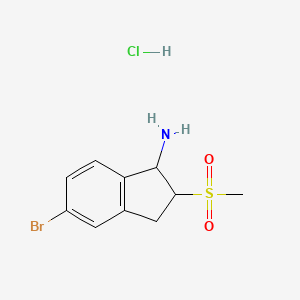
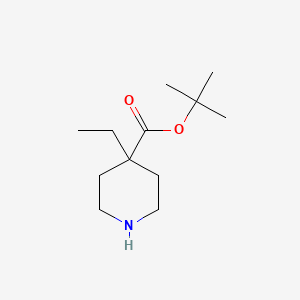
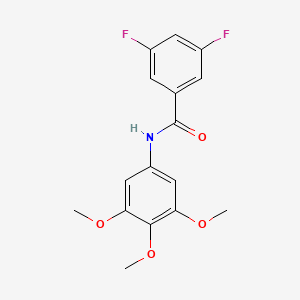
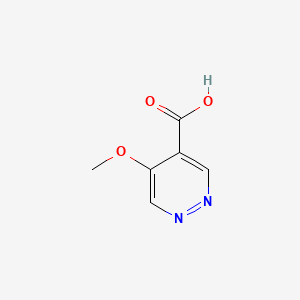
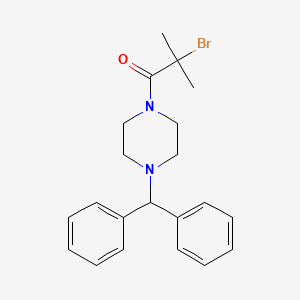
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)
